3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzonitrile

Catalog No.
S13518014
CAS No.
M.F
C16H12BrClFNO2
M. Wt
384.62 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxyb...

Product Name

3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzonitrile

IUPAC Name

3-bromo-4-[(2-chloro-4-fluorophenyl)methoxy]-5-ethoxybenzonitrile

Molecular Formula

C16H12BrClFNO2

Molecular Weight

384.62 g/mol

InChI

InChI=1S/C16H12BrClFNO2/c1-2-21-15-6-10(8-20)5-13(17)16(15)22-9-11-3-4-12(19)7-14(11)18/h3-7H,2,9H2,1H3

InChI Key

JCHFXVBRYDCELV-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C(=CC(=C1)C#N)Br)OCC2=C(C=C(C=C2)F)Cl

3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzonitrile is a complex organic compound characterized by its unique structural features, which include a bromine atom, a chloro-fluorobenzyl group, and an ethoxy substituent on a benzonitrile framework. The molecular formula for this compound is C${19}$H${17}$BrClFNO, and it has a molecular weight of approximately 396.7 g/mol. Its structure can be represented as follows:

text
Br | Cl----C---C2H5 | C6H4-O-CN

The compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways.

, including nucleophilic substitutions and coupling reactions. The presence of the bromine atom makes it susceptible to nucleophilic attack, allowing for further derivatization. For example, reactions with amines or alcohols can yield diverse derivatives that may exhibit altered biological activities or improved pharmacological profiles.

Preliminary studies indicate that 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzonitrile may exhibit significant biological activity, particularly in cancer research. Compounds with similar structural motifs have demonstrated the ability to inhibit specific kinases involved in tumor growth and proliferation. For instance, modifications in the aromatic rings can lead to enhanced affinity for targets such as epidermal growth factor receptor (EGFR) or vascular endothelial growth factor receptor (VEGFR), which are critical in cancer therapy .

Synthesis of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzonitrile typically involves multiple steps:

  • Formation of the benzonitrile core: This can be achieved through a nucleophilic substitution reaction involving a suitable nitrile precursor.
  • Introduction of the ethoxy group: The ethoxy substituent can be added via an etherification reaction using ethyl iodide or ethyl sulfate with the appropriate phenolic compound.
  • Bromination and chlorination: The bromine and chlorine substituents can be introduced through electrophilic aromatic substitution reactions, utilizing bromine and chlorinating agents under controlled conditions.

The synthesis pathway may vary depending on the availability of starting materials and desired yield.

3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzonitrile has potential applications in:

  • Pharmaceutical Development: Due to its structural characteristics, it may serve as a lead compound for developing new anticancer agents or inhibitors targeting specific signaling pathways.
  • Material Science: The compound could be explored for use in organic electronics or as a precursor for synthesizing advanced materials with unique properties.

Interaction studies involving 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzonitrile are crucial for understanding its binding affinity and mechanism of action against biological targets. These studies often employ techniques such as:

  • Molecular Docking: To predict how the compound interacts with target proteins at the molecular level.
  • In vitro Assays: To evaluate its efficacy against various cell lines and determine IC$_{50}$ values.

Such studies help elucidate the pharmacodynamics and pharmacokinetics of the compound.

Several compounds share structural similarities with 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzonitrile. Here are some notable examples:

Compound NameStructureUnique Features
3-Chloro-4-(3-fluorobenzyl)oxy-anilineStructureHigher antiproliferative activity due to fluorine substitution .
5-Bromo-2-chlorophenyl-(4-methoxyphenyl)methanone-Exhibits different biological activity profiles due to methoxy group presence .
3-Bromo-N-(4-methylphenyl)-2-(trifluoromethyl)aniline-Enhanced selectivity towards certain kinase targets due to trifluoromethyl group .

The uniqueness of 3-Bromo-4-((2-chloro-4-fluorobenzyl)oxy)-5-ethoxybenzonitrile lies in its specific combination of halogens and functional groups that modulate its biological activity and chemical reactivity compared to these similar compounds.

XLogP3

4.9

Hydrogen Bond Acceptor Count

4

Exact Mass

382.97240 g/mol

Monoisotopic Mass

382.97240 g/mol

Heavy Atom Count

22

Dates

Last modified: 08-10-2024

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